molecular formula C16H21NO4 B12291856 Tert-butyl 2-benzoylmorpholine-4-carboxylate

Tert-butyl 2-benzoylmorpholine-4-carboxylate

Cat. No.: B12291856
M. Wt: 291.34 g/mol
InChI Key: QHOZHVZSGCAMBU-UHFFFAOYSA-N
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Description

(2R)-2-Benzoyl-4-morpholinecarboxylicAcid1,1-DimethylethylEster is a complex organic compound with a unique structure that includes a benzoyl group, a morpholine ring, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Benzoyl-4-morpholinecarboxylicAcid1,1-DimethylethylEster typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Morpholine Ring Formation: The morpholine ring can be synthesized via a cyclization reaction involving an amine and an epoxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Benzoyl-4-morpholinecarboxylicAcid1,1-DimethylethylEster can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-Benzoyl-4-morpholinecarboxylicAcid1,1-DimethylethylEster has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-2-Benzoyl-4-morpholinecarboxylicAcid1,1-DimethylethylEster involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Benzoyl-4-morpholinecarboxylicAcidMethylEster: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    (2R)-2-Benzoyl-4-piperidinecarboxylicAcid1,1-DimethylethylEster: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

(2R)-2-Benzoyl-4-morpholinecarboxylicAcid1,1-DimethylethylEster is unique due to the combination of its benzoyl group, morpholine ring, and tert-butyl ester. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

tert-butyl 2-benzoylmorpholine-4-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

QHOZHVZSGCAMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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